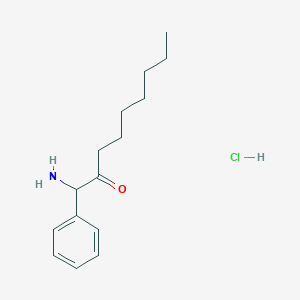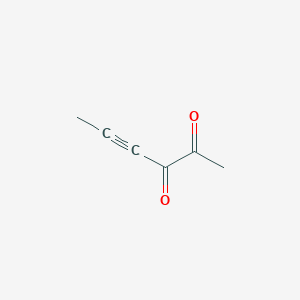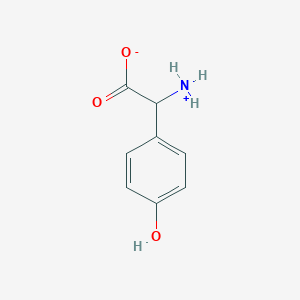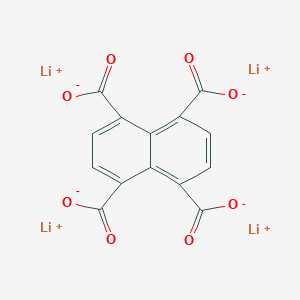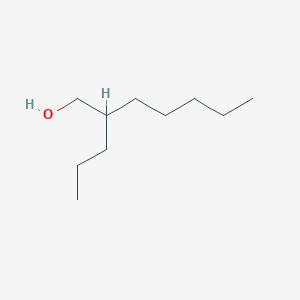
(Ethylthio)trimethylsilane
概要
説明
(Ethylthio)trimethylsilane, also known as ethyl trimethylsilyl sulfide, is an organosilicon compound with the molecular formula C5H14SSi. It is a clear, colorless liquid with a molecular weight of 134.32 g/mol. This compound is known for its participation in various organic synthesis reactions, particularly in the formation of adenophostin A and its analogs .
準備方法
Synthetic Routes and Reaction Conditions: (Ethylthio)trimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction is as follows:
(CH3)3SiCl+C2H5SH→(CH3)3SiSC2H5+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
化学反応の分析
Types of Reactions: (Ethylthio)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to yield aminosilane and ethanethiol.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Primary and secondary amines are common reagents, and the reactions are typically carried out at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products Formed:
Aminosilane and Ethanethiol: From substitution reactions with amines.
Sulfoxides and Sulfones: From oxidation reactions.
科学的研究の応用
(Ethylthio)trimethylsilane has several applications in scientific research:
Biology: The compound’s derivatives are used to investigate biological processes involving sulfur-containing compounds.
Medicine: Research into potential therapeutic applications of its derivatives is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (ethylthio)trimethylsilane involves its ability to participate in nucleophilic substitution reactions. The sulfur atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it useful in the synthesis of various organic compounds .
類似化合物との比較
- Trimethyl (phenylthio)silane
- Trimethyl (methylthio)silane
- (Iodomethyl)trimethylsilane
Comparison: (Ethylthio)trimethylsilane is unique due to its ethylthio group, which imparts different reactivity compared to its methylthio and phenylthio analogs. The presence of the ethyl group can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications .
特性
IUPAC Name |
ethylsulfanyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14SSi/c1-5-6-7(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAFQWICVBBXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369908 | |
| Record name | (Ethylthio)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5573-62-6 | |
| Record name | (Ethylthio)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Ethylthio)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (ethylthio)trimethylsilane participate in the ring opening reaction of 2-hydroxybutyrolactone?
A1: this compound acts as a nucleophile in this reaction. The indium catalyst activates the 2-hydroxybutyrolactone, making it susceptible to nucleophilic attack. This compound then attacks the carbonyl carbon of the activated lactone, leading to the cleavage of the C(sp3)–O bond and ring opening. This results in the formation of 2-hydroxy-4-(ethylthio)butyric acid. []
Q2: Why is this reaction significant in an organic chemistry context?
A2: This reaction provides a novel and efficient method for synthesizing 2-hydroxy-4-(ethylthio)butyric acid, a valuable compound that can be used as a precursor for methionine analogs. Methionine analogs are important in various fields, including medicinal chemistry and biochemistry, making this reaction a valuable tool for researchers in these areas. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


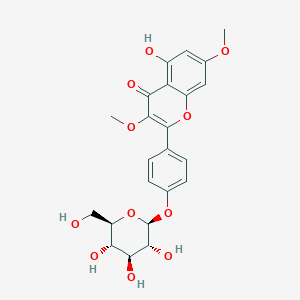
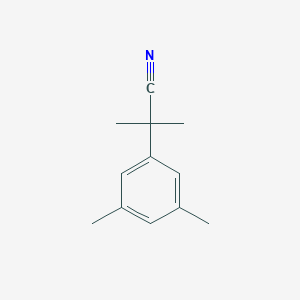


![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)



